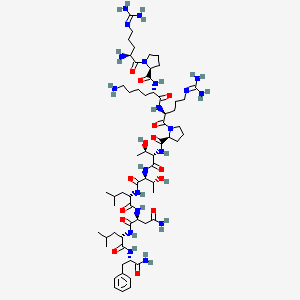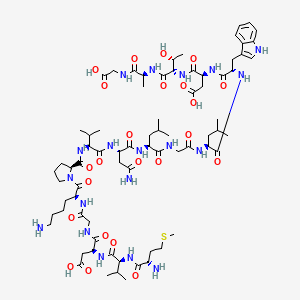
2070009-61-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Gly-Gly-Arg-AMC (acetate) is a compound with the molecular formula C30H37N7O9 and a molecular weight of 639.67 . It is a thrombin-specific fluorogenic substrate used for testing thrombin generation in platelet-rich plasma (PRP) and platelet-poor plasma (PPP) .
Molecular Structure Analysis
The molecular structure of Z-Gly-Gly-Arg-AMC (acetate) consists of 30 carbon atoms, 37 hydrogen atoms, 7 nitrogen atoms, and 9 oxygen atoms . The exact structural layout can be found in the MOL file associated with its CAS number .Physical And Chemical Properties Analysis
Z-Gly-Gly-Arg-AMC (acetate) has a molecular weight of 639.66 and a molecular formula of C30H37N7O9 . It is soluble in water . The compound should be stored at -80°C for 2 years or at -20°C for 1 year .Applications De Recherche Scientifique
Magnetic Iron Oxide Nanoparticles
Magnetic iron oxide nanoparticles have diverse applications in scientific research. Their synthesis, stabilization, vectorization, and physicochemical characterizations are fundamental for their use in various biological applications. These nanoparticles are crucial in advancing MRI technology, cellular labeling, and molecular imaging, showcasing their versatility in scientific endeavors (Laurent et al., 2008).
CRISPR-Cas9 in Genome Engineering
The CRISPR-Cas9 system, a revolutionary genome engineering technology, allows for precise and efficient editing of mammalian genomes. Its applications extend beyond basic biology into biotechnology and medicine, empowering researchers to understand genome function and link genetic variations to biological phenotypes (Hsu, Lander, & Zhang, 2014).
Advancements in Genomic Engineering
The application of CRISPR-Cas9 technology in human genome manipulation has opened up possibilities for curing genetic diseases and reshaping nonhuman genomes for environmental and societal benefits. This framework for genomic engineering is crucial for ensuring safe and ethical applications in the future (Baltimore et al., 2015).
CRISPR Technologies Beyond Genome Editing
CRISPR technologies, including the CRISPR-Cas9 system, have broadened their applications beyond genome editing. They now play a significant role in transcription control, epigenome modification, genome-wide screenings, and chromosome imaging. These technologies are also being applied in treatments for genetic disorders, cancer therapies, and advancements in agriculture and antimicrobials (Barrangou & Doudna, 2016).
Nanoscience and Nanotechnology in Europe
Nanoscience and nanotechnology research in Europe is making significant strides, particularly in information technology, sensors, and new materials. This multidisciplinary effort encompasses physics, electrical engineering, materials science, chemistry, and biology, demonstrating the vast potential of nanotechnology in scientific progress (Tolles, 1996).
Theoretical Studies in Nonlinear Optics
Theoretical studies in nonlinear optics, specifically in Stimulated Raman Amplification, have contributed to understanding light amplification and propagation. These studies are essential in developing scientific applications in optics and photonics, showcasing the integration of theoretical and experimental research in advancing scientific knowledge (Menyuk & Hilfer, 1988).
Mécanisme D'action
Propriétés
Numéro CAS |
2070009-61-7 |
|---|---|
Formule moléculaire |
C₃₀H₃₇N₇O₉ |
Poids moléculaire |
639.66 |
Séquence |
One Letter Code: ZGGR-AMC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)






